G1-Phase-Selective Cytotoxicity Distinguishes Asaley from Bleomycin (G2+M) and Adriamycin (S Phase)
In a head-to-head cell-cycle cytotoxicity comparison using Chinese hamster ovary (CHO) cells synchronized by centrifugal elutriation, Asaley preferentially killed cells in the G1 phase, a pattern shared with cis-DDP (cisplatin) and Yoshi 864. By contrast, bleomycin (BLM) preferentially killed cells in the G2+M phase, and adriamycin (ADR) was most cytotoxic to cells in middle-to-late S phase [1]. This differential G1-phase selectivity means Asaley's cytotoxic window is fundamentally misaligned with S-phase- or G2+M-phase-targeted agents, making generic substitution pharmacologically unsound.
| Evidence Dimension | Cell-cycle phase preferentially killed |
|---|---|
| Target Compound Data | Asaley: G1 phase |
| Comparator Or Baseline | Bleomycin: G2+M phase; Adriamycin: middle-to-late S phase; cis-DDP: G1 phase |
| Quantified Difference | Qualitative phase preference; proportion of cells killed tracked with the G1 fraction in elutriated subpopulations |
| Conditions | Chinese hamster ovary (CHO) cells synchronized by centrifugal elutriation; 7 chemotherapy agents compared in a single study |
Why This Matters
Procurement of Asaley rather than a generic DNA-alkylating agent is essential when experimental protocols require G1-phase-specific cytotoxicity or when combination regimens are designed to avoid overlapping phase-selectivity with S-phase or G2+M agents.
- [1] Meyn RE, Meistrich ML, White SN. Cycle-dependent anticancer drug cytotoxicity in mammalian cells synchronized by centrifugal elutriation. J Natl Cancer Inst. 1980 May;64(5):1215-1219. PMID: 6154171. View Source
